

Technical Guide: 2,2',6-Trichloro bisphenol A-d11

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Compound of Interest

Compound Name: 2,2',6-Trichloro bisphenol A-d11

Cat. No.: B15598036

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,2',6-Trichloro bisphenol A-d11**, a deuterated analogue of a chlorinated derivative of Bisphenol A (BPA). Its primary application is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the corresponding non-deuterated compound in various biological and environmental matrices.

Physicochemical and Analytical Data

While a specific CAS number for **2,2',6-Trichloro bisphenol A-d11** is not readily available, it is commonly referenced by the CAS number of its non-deuterated parent compound. The quantitative data for both the deuterated and non-deuterated forms are summarized below.

Table 1: Physicochemical Properties

Property	Value (2,2',6-Trichloro bisphenol A)	Value (2,2',6-Trichloro bisphenol A-d11)
CAS Number	40346-55-2[1]	Not available
Molecular Formula	C ₁₅ H ₁₃ Cl ₃ O ₂ [1]	C ₁₅ H ₂ D ₁₁ Cl ₃ O ₂
Molecular Weight	331.62 g/mol [1]	Approx. 342.7 g/mol
Appearance	Solid	Solid

Table 2: Typical Purity Specifications for Deuterated Standards

Parameter	Recommended Specification
Chemical Purity	>99% [2]
Isotopic Enrichment	≥98% [2] [3]

Synthesis of Chlorinated Bisphenol A Derivatives

A general method for the synthesis of chlorinated bisphenol A derivatives involves the electrophilic substitution of BPA with a chlorinating agent. While the specific synthesis of **2,2',6-Trichloro bisphenol A-d11** is proprietary to its commercial suppliers, a representative laboratory-scale synthesis for chlorinated BPAs is described below.[\[4\]](#)

Experimental Protocol: Synthesis of Chlorinated Bisphenol A

- **Dissolution:** Dissolve Bisphenol A in a suitable solvent, such as glacial acetic acid.
- **Chlorination:** Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas dissolved in a suitable solvent, dropwise to the BPA solution at a controlled temperature. The stoichiometry of the chlorinating agent will influence the degree of chlorination.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Once the reaction is complete, quench any remaining chlorinating agent. Extract the product into an organic solvent.
- **Purification:** Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
- **Isolation:** Purify the crude product using column chromatography or recrystallization to isolate the desired chlorinated BPA isomer.

Note: The synthesis of the deuterated analog would start with the appropriately deuterated Bisphenol A raw material.

Application in Analytical Methods

2,2',6-Trichloro bisphenol A-d11 is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of 2,2',6-Trichloro bisphenol A. Below is a detailed experimental protocol for the analysis of chlorinated bisphenols in human urine using UPLC-MS/MS.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Quantification of Chlorinated Bisphenols in Urine by UPLC-MS/MS

- Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
 - To a 300 µL urine sample, add an internal standard solution containing **2,2',6-Trichloro bisphenol A-d11**.
 - Add a buffering agent, such as ammonium acetate.
 - Add a salt, such as sodium chloride, to facilitate phase separation.
 - Add an extraction solvent, such as acetonitrile, and vortex thoroughly.
 - Centrifuge to separate the organic and aqueous layers.
 - Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
- UPLC-MS/MS Analysis:
 - Chromatographic Separation:
 - UPLC System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column suitable for the separation of small molecules.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium fluoride to improve ionization.

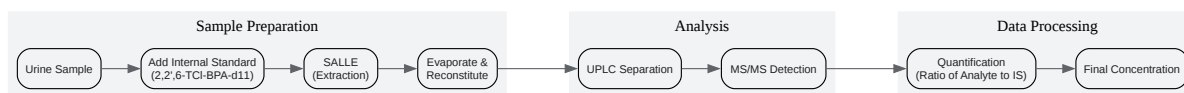
- Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM). The transitions for the analyte and the deuterated internal standard are monitored.

Table 3: Example UPLC-MS/MS Parameters

Parameter	Typical Value
UPLC	
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 95% A, ramp to 95% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
MS/MS	
Ionization	ESI Negative
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transitions	Analyte and internal standard specific

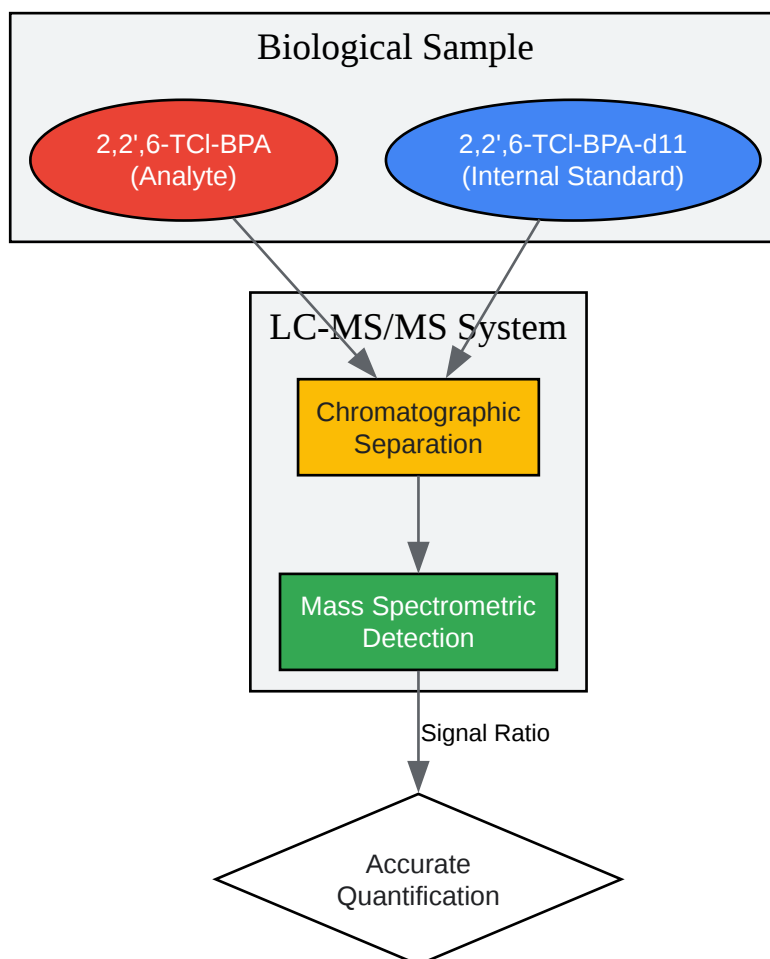
Visualizations

The following diagrams illustrate the general workflow for using **2,2',6-Trichloro bisphenol A-d11** as an internal standard and a conceptual representation of its role in the analytical process.



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Caption: Workflow for quantification using a deuterated internal standard.



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Caption: Role of the internal standard in the analytical pathway.

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